

TTA-Q6 (CAS RN: 910484-28-5): A Technical Guide for Researchers

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Compound of Interest

Compound Name: TTA-Q6

Cat. No.: B2609271

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COMPOUND AT A GLANCE

Property	Value	Reference
IUPAC Name	4-((R)-5-(5-chloro-2,3-dihydro-2-oxo-1H-benzo[d]imidazol-5-yl)-5-(cyclopropyl)-3-(2,2,2-trifluoroethyl)-4,5-dihydro-1H-imidazol-2-yl)benzonitrile	N/A
CAS Number	910484-28-5	[1]
Molecular Formula	C ₂₀ H ₁₅ ClF ₃ N ₃ O	[1]
Molecular Weight	405.8 g/mol	[1]
Primary Mechanism	Selective T-type Ca ²⁺ channel antagonist	[1][2]
Secondary Mechanism	Induction of Endoplasmic Reticulum (ER) Stress	[3][4][5]

Introduction

TTA-Q6 is a potent and selective antagonist of T-type calcium channels, demonstrating potential therapeutic applications in neurology and oncology.[1][2] This technical guide provides

an in-depth overview of **TTA-Q6**, consolidating available data on its mechanism of action, experimental protocols, and key quantitative findings to support researchers, scientists, and drug development professionals.

Physicochemical Properties

Property	Value
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability

Pharmacological Profile

Primary Mechanism of Action: T-type Calcium Channel Antagonism

TTA-Q6 exhibits high potency and selectivity as a T-type calcium channel antagonist. In vitro studies have quantified its inhibitory activity, highlighting its potential for modulating neuronal excitability and other physiological processes regulated by these channels.

Assay Type	Parameter	Value	Cell Line/System
FLIPR (Depolarized)	IC ₅₀	14 nM	Not Specified
FLIPR (Hyperpolarized)	IC ₅₀	590 nM	Not Specified

The voltage-dependent nature of T-type calcium channels makes them crucial regulators of neuronal firing patterns. Antagonism by **TTA-Q6** can suppress aberrant neuronal activity, which is the basis for its investigation in models of epilepsy.

Secondary Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress

Recent research has uncovered a novel mechanism of action for **TTA-Q6** in the context of oncology. By inhibiting T-type calcium channel-mediated calcium influx into cancer cells, **TTA-Q6** disrupts intracellular calcium homeostasis, leading to endoplasmic reticulum (ER) stress.^[3]

[4][5] This, in turn, triggers the exposure of calreticulin (CRT) on the cancer cell surface, a key "eat-me" signal for phagocytic cells of the immune system.[3][4][5]

In Vivo Efficacy

Neurological Applications

In preclinical models, **TTA-Q6** has demonstrated efficacy in suppressing seizure activity. Studies in a rat model of absence epilepsy have shown a reduction in seizure frequency following oral administration. While the exact quantitative data on sleep architecture modulation is not publicly available, it has been noted that **TTA-Q6** causes significant alterations in the sleep-wake cycle in rats.

Oncological Applications

The induction of ER stress and subsequent calreticulin exposure by **TTA-Q6** forms the basis of a promising cancer immunotherapy strategy. In a preclinical lung cancer model, a nanomedicine-based co-delivery system of **TTA-Q6** and a CD47 inhibitor (RRX-001) demonstrated significant anti-tumor effects.[3][4][5] The CD47 inhibitor blocks the "don't eat me" signal, complementing the "eat-me" signal induced by **TTA-Q6**, leading to enhanced phagocytosis of cancer cells by macrophages and subsequent activation of an anti-tumor T-cell response.[3][4][5]

Experimental Protocols

In Vitro T-type Calcium Channel Inhibition Assay (FLIPR)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **TTA-Q6** on T-type calcium channels.

Methodology:

- **Cell Culture:** Utilize a cell line stably expressing the target T-type calcium channel subtype (e.g., HEK293 cells).
- **Dye Loading:** Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- **Compound Preparation:** Prepare a serial dilution of **TTA-Q6** in an appropriate assay buffer.

- Assay Procedure:
 - Add the **TTA-Q6** dilutions to the cell plate.
 - Establish a baseline fluorescence reading using a Fluorometric Imaging Plate Reader (FLIPR).
 - Induce channel opening by adding a depolarizing stimulus (e.g., a high concentration of potassium chloride).
 - Record the change in fluorescence intensity over time.
- Data Analysis: Calculate the IC_{50} value by plotting the inhibition of the calcium influx against the concentration of **TTA-Q6** and fitting the data to a dose-response curve.

In Vivo Rat Model of Absence Epilepsy

Objective: To evaluate the anti-seizure efficacy of **TTA-Q6**.

Methodology:

- Animal Model: Utilize a validated genetic or pharmacologically-induced rat model of absence epilepsy (e.g., WAG/Rij rats).
- Electrode Implantation: Surgically implant electroencephalogram (EEG) electrodes to monitor brain activity.
- Drug Administration: Administer **TTA-Q6** orally or via another appropriate route at various doses.
- EEG Recording: Record continuous EEG before and after drug administration to monitor seizure frequency and duration.
- Data Analysis: Quantify the reduction in spike-wave discharges (the hallmark of absence seizures) to determine the efficacy of **TTA-Q6**.

Signaling Pathways and Experimental Workflows

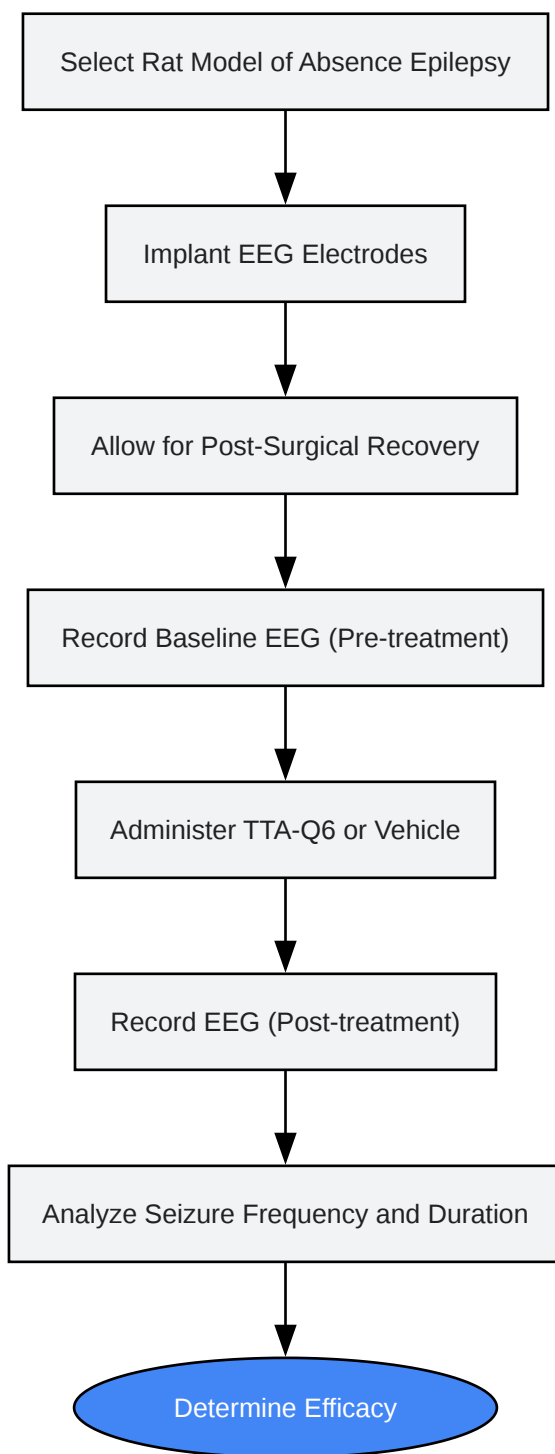
TTA-Q6 Signaling in Cancer Immunotherapy



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Caption: **TTA-Q6** mechanism in cancer immunotherapy.

Experimental Workflow for In Vivo Epilepsy Study



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Caption: Workflow for assessing **TTA-Q6** efficacy in a rat epilepsy model.

Safety and Toxicology

Comprehensive toxicology data for **TTA-Q6** is not readily available in the public domain. As with any investigational compound, appropriate safety pharmacology and toxicology studies are necessary to determine its safety profile before clinical evaluation.

Conclusion

TTA-Q6 is a versatile molecule with a well-defined primary mechanism of action as a potent and selective T-type calcium channel antagonist. This activity underpins its potential in treating neurological disorders such as epilepsy. Furthermore, the discovery of its ability to induce ER stress in cancer cells opens up exciting new avenues for its development as an immuno-oncology agent. The data and protocols summarized in this guide are intended to facilitate further research into the therapeutic potential of **TTA-Q6**.

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